Benzenemethanol, 4-(4-phenyl-1-butynyl)-
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Overview
Description
Benzenemethanol, 4-(4-phenyl-1-butynyl)- is a chemical compound with the molecular formula C₁₇H₁₆O It is characterized by the presence of a benzenemethanol group attached to a 4-phenyl-1-butynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(4-phenyl-1-butynyl)- typically involves the reaction of benzenemethanol with 4-phenyl-1-butyne under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which facilitates the formation of the carbon-carbon triple bond. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-(4-phenyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in benzenemethanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond in the 4-phenyl-1-butynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 4-phenyl-1-butene or 4-phenylbutane.
Substitution: Formation of benzenemethanol derivatives with various functional groups.
Scientific Research Applications
Benzenemethanol, 4-(4-phenyl-1-butynyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(4-phenyl-1-butynyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The molecular targets may include enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Benzenemethanol, 4-(4-phenyl-1-butynyl)- can be compared with other similar compounds, such as:
Benzenemethanol: Lacks the 4-phenyl-1-butynyl group, resulting in different chemical properties and reactivity.
4-Phenyl-1-butyne:
4-Phenyl-1-butene: Contains a double bond instead of a triple bond, leading to different reactivity and chemical behavior.
The uniqueness of Benzenemethanol, 4-(4-phenyl-1-butynyl)- lies in its combination of the benzenemethanol and 4-phenyl-1-butynyl groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
830329-17-4 |
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Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[4-(4-phenylbut-1-ynyl)phenyl]methanol |
InChI |
InChI=1S/C17H16O/c18-14-17-12-10-16(11-13-17)9-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,10-13,18H,4,8,14H2 |
InChI Key |
MXQBHHPFPNAJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC#CC2=CC=C(C=C2)CO |
Origin of Product |
United States |
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